1,3-Dioxolan-2-one, 4,5-bis(4-fluorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)-
Description
This compound is a stereospecific 1,3-dioxolan-2-one derivative featuring two 4-fluorophenyl groups at positions 4 and 5, along with a 1H-1,2,4-triazole moiety at position 2. The (4S,5R) configuration confers distinct stereochemical properties, influencing its biological activity and physicochemical stability. Structurally, it combines a dioxolane ring with aromatic and heterocyclic substituents, a design commonly observed in antifungal and pesticidal agents due to the triazole group’s ability to inhibit cytochrome P450 enzymes .
Properties
CAS No. |
107659-75-6 |
|---|---|
Molecular Formula |
C18H13F2N3O3 |
Molecular Weight |
357.3 g/mol |
IUPAC Name |
(4S,5R)-4,5-bis(4-fluorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C18H13F2N3O3/c19-14-5-1-12(2-6-14)16-18(26-17(24)25-16,9-23-11-21-10-22-23)13-3-7-15(20)8-4-13/h1-8,10-11,16H,9H2/t16-,18-/m1/s1 |
InChI Key |
JATVZOFUXQKRNL-SJLPKXTDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@@](OC(=O)O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)F |
Canonical SMILES |
C1=CC(=CC=C1C2C(OC(=O)O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)F |
Origin of Product |
United States |
Preparation Methods
Cyclization Approach
The preparation typically begins with the formation of the dioxolane ring through cyclization reactions involving diols and carbonyl compounds under acidic or basic conditions. This step requires precise control of temperature and pH to ensure selective formation of the desired stereoisomer.
Functional Group Substitution
The introduction of fluorophenyl groups is achieved via nucleophilic substitution reactions using fluorinated benzene derivatives. These reactions often require an electrophilic catalyst to enhance the reactivity of the fluorophenyl precursors.
Triazole Incorporation
The triazole moiety is introduced through azide-alkyne cycloaddition (click chemistry). This reaction is catalyzed by copper(I) salts to ensure high regioselectivity and yield. The triazole group is critical for enhancing the compound's biological activity.
Stereoselective Synthesis
To achieve the (4S,5R) configuration, chiral catalysts or auxiliaries are employed during key steps in the synthesis. Enzymatic methods may also be utilized for stereoselective transformations.
Reaction Conditions
The synthesis requires specific conditions to optimize yield and purity:
- Catalysts: Lewis acids or bases such as aluminum chloride or potassium carbonate are used to facilitate cyclization and substitution reactions.
- Temperature: Reactions are typically conducted at controlled temperatures ranging from -10°C to 80°C depending on the step.
- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to stabilize intermediates.
Summary of Reagents and Conditions
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| Cyclization | Diols, carbonyl compounds | Acidic/basic medium; 30–50°C | Formation of dioxolane ring |
| Fluorophenyl substitution | Fluorobenzene derivatives | Electrophilic catalyst; inert atmosphere | Introduction of fluorophenyl groups |
| Triazole incorporation | Azides, alkynes | Copper(I) salts; room temperature | Formation of triazole moiety |
| Stereoselective synthesis | Chiral catalysts or enzymes | Controlled temperature; solvent choice | Ensure (4S,5R) configuration |
Challenges in Synthesis
The preparation process is highly sensitive to reaction conditions:
- Achieving high stereoselectivity requires rigorous control over catalysts and reaction parameters.
- Side reactions such as polymerization or degradation may occur if temperature or pH deviates from optimal ranges.
- Purification steps like recrystallization or chromatography are necessary to isolate the desired product from byproducts.
Analytical Techniques for Characterization
Post-synthesis characterization ensures the compound's purity and structural integrity:
- Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy confirms stereochemistry and functional group placement.
- Mass Spectrometry (MS): Determines molecular weight and verifies compound identity.
- Chromatography: High-performance liquid chromatography (HPLC) separates impurities and confirms purity levels.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolan-2-one, 4,5-bis(4-fluorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution Reagents: Common reagents for substitution reactions include halides, alkylating agents, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: New derivatives with different substituents replacing the original groups.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests significant potential as an antimicrobial agent . Research indicates that derivatives containing the 1,2,4-triazole moiety exhibit considerable antifungal properties. Specifically, studies have shown that such compounds can interfere with critical enzymes involved in microbial growth or cancer cell proliferation .
Case Study: Antifungal Activity
- A study evaluated the antifungal efficacy of various triazole derivatives against Candida albicans and Aspergillus fumigatus, revealing minimum inhibitory concentration (MIC) values as low as 0.25 μg/mL for certain derivatives . The presence of fluorine enhances the electronic properties of these compounds, potentially increasing their biological activity.
Chemical Reactivity
The chemical reactivity of 1,3-Dioxolan-2-one derivatives typically involves nucleophilic substitutions and cyclization reactions due to the electrophilic nature of the carbonyl group within the dioxolane structure. This property is essential for synthesizing more complex molecules used in pharmaceuticals.
Synthetic Pathways
- The synthesis generally involves multiple steps where optimizing conditions is crucial for achieving high yields and purity. The ability to modify substituents on the phenyl rings allows for the exploration of structure-activity relationships (SAR), leading to new derivatives with enhanced properties.
Material Science
In addition to biological applications, compounds like 1,3-Dioxolan-2-one are being explored for their utility in material science. Their unique structural features make them suitable candidates for developing advanced materials with specific properties such as thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 1,3-Dioxolan-2-one, 4,5-bis(4-fluorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and affecting metabolic pathways.
Interaction with Receptors: The compound can interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Disruption of Cellular Processes: The compound can interfere with essential cellular processes, leading to cell death or altered cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
Key Observations :
- Core Structure : The target compound’s 1,3-dioxolan-2-one ring differs from Flusilazole’s silane core and Epoxiconazole’s epoxide ring. These variations impact metabolic stability and target binding .
- Stereochemistry : The (4S,5R) configuration may offer superior enzymatic inhibition compared to racemic mixtures (e.g., cis- isomers in ) due to optimized spatial alignment with target sites .
Physicochemical Properties
| Property | Target Compound | Flusilazole | Itraconazole |
|---|---|---|---|
| Molecular Weight | ~424.3 g/mol (est.) | 315.4 g/mol | 705.6 g/mol |
| LogP (Lipophilicity) | High (fluorophenyls) | Moderate | High |
| Water Solubility | Low | Very low | Low |
Note: The target compound’s higher molecular weight and fluorinated aromatic system may enhance target affinity but reduce solubility compared to Flusilazole .
Biological Activity
The compound 1,3-Dioxolan-2-one, 4,5-bis(4-fluorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- is a member of the dioxolane family and incorporates a triazole moiety. This structure suggests potential biological activity, particularly in antimicrobial applications. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 357.3 g/mol . The presence of both dioxolane and triazole rings indicates its potential as a bioactive agent.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties. The biological activity of 1,3-Dioxolan-2-one derivatives has been explored in several studies:
Antibacterial Activity
A study investigating a series of 1,3-dioxolanes demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria. Notably:
- Staphylococcus aureus and Staphylococcus epidermidis were particularly susceptible to these compounds.
- Minimum Inhibitory Concentration (MIC) values ranged from 625 to 1250 µg/mL for effective derivatives .
Antifungal Activity
The antifungal potential was assessed against common pathogens such as Candida albicans :
- Most tested compounds exhibited excellent antifungal activity against C. albicans.
- The effectiveness of these compounds can be attributed to their ability to disrupt fungal cell membranes and inhibit ergosterol biosynthesis .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) is crucial in understanding how modifications to the molecular structure affect biological activity. For instance:
- Triazole derivatives have shown broad antifungal activity due to their mechanism of inhibiting cytochrome P450-dependent enzymes involved in ergosterol biosynthesis .
- Compounds with halogen substitutions (like fluorine) often exhibit enhanced biological activity compared to their non-substituted counterparts .
Case Studies
Several case studies have highlighted the biological efficacy of related compounds:
Study 1: Synthesis and Testing of Dioxolanes
A study synthesized new enantiomerically pure dioxolanes and tested them for antibacterial and antifungal activities. The results indicated that:
- Compounds demonstrated significant antibacterial activity against E. faecalis and Pseudomonas aeruginosa .
- The antifungal activity against C. albicans was particularly pronounced in several derivatives .
Study 2: Triazole Derivatives as Antifungal Agents
Research focused on novel triazole compounds revealed:
- Some triazole derivatives achieved MIC values as low as 0.0156 µg/mL against resistant strains of C. albicans.
- The study emphasized the importance of structural modifications in enhancing antifungal efficacy .
Data Tables
| Compound Name | Structure | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound A | Dioxolane | 625 | Antibacterial |
| Compound B | Triazole | 0.25 | Antifungal |
| Compound C | Dioxolane | 1250 | Antibacterial |
Q & A
Q. What are the recommended synthetic routes for preparing (4S,5R)-configured 1,3-dioxolan-2-one derivatives with fluorophenyl and triazole substituents?
- Methodological Answer : A multi-step synthesis is typically employed, starting with the condensation of 4-fluorophenyl precursors with chiral epoxide intermediates to establish the dioxolanone core. The triazole moiety is introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Critical steps include enantioselective ring-opening of epoxides and protecting group strategies to preserve stereochemistry. Post-synthesis, confirm structural integrity using single-crystal X-ray diffraction (XRD) and NMR to validate fluorophenyl group positioning and stereochemical assignments .
Q. How can researchers characterize the stereochemical purity of this compound?
- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA/IB) is optimal for separating enantiomers. Validate purity using polarimetry and correlate results with circular dichroism (CD) spectroscopy. For absolute configuration confirmation, single-crystal XRD analysis is indispensable, as demonstrated in structurally related triazole-dioxolanone derivatives .
Q. What spectroscopic techniques are essential for confirming the molecular structure?
- Methodological Answer :
- NMR : , , and NMR to resolve fluorophenyl and triazole proton environments. NOE experiments can confirm spatial arrangements of substituents.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula.
- XRD : Definitive proof of stereochemistry and bond angles .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized during asymmetric synthesis of the (4S,5R)-configured dioxolanone core?
- Methodological Answer : Use chiral catalysts like Jacobsen’s Co(III)-salen complexes for epoxide ring-opening to achieve >90% ee . Monitor reaction kinetics under varying temperatures and solvent polarities (e.g., THF vs. DCM). Pair with in-situ NMR to track fluorophenyl group orientation during stereochemical formation .
Q. What strategies resolve contradictions in reported bioactivity data for triazole-containing dioxolanones?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., antifungal disk diffusion vs. MIC broth microdilution). Apply multivariate analysis to isolate variables like substituent electronic effects (fluorophenyl vs. chlorophenyl) or steric hindrance from the triazole group. Link discrepancies to differences in microbial strain sensitivity or assay conditions, as seen in pharmacopeial standards .
Q. How can computational modeling predict the compound’s interaction with fungal CYP51 enzymes?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of Candida albicans CYP51. Parametrize the triazole moiety’s coordination to heme iron and assess fluorophenyl hydrophobic interactions. Validate predictions with site-directed mutagenesis and enzyme inhibition assays .
Q. What advanced separation technologies improve purification of this thermally labile compound?
- Methodological Answer : Employ centrifugal partition chromatography (CPC) with a heptane/ethyl acetate/MeOH/water solvent system for high-yield isolation. For large-scale applications, membrane-based nanofiltration (MWCO 500 Da) retains the compound while removing smaller impurities .
Theoretical and Mechanistic Questions
Q. How does the (4S,5R) configuration influence the compound’s pharmacokinetic profile?
- Methodological Answer : Conduct in vitro metabolic stability assays using human liver microsomes (HLMs) with LC-MS/MS quantification. Compare enantiomer-specific clearance rates and CYP450 isoform involvement (e.g., CYP3A4 vs. CYP2C19). Reference stereochemical impacts observed in related triazole antifungals .
Q. What theoretical frameworks explain the compound’s antifungal selectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
